Xanthine, 8-(ethylthio)-

Description

Overview of Xanthine (B1682287) Derivatives in Pharmacological Research

Xanthine and its derivatives are a class of purine (B94841) alkaloids that have long captured the attention of the scientific community due to their significant and diverse biological activities. ekb.egresearchgate.net These compounds, both naturally occurring and synthetic, are fundamental to numerous physiological processes and have been developed into a wide array of therapeutic agents. uniroma1.it Naturally occurring xanthines such as caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) are widely consumed in daily life through beverages like coffee, tea, and cocoa. nih.gov

The pharmacological importance of xanthine derivatives stems from their diverse mechanisms of action, which include:

Adenosine (B11128) Receptor Antagonism: Many xanthine derivatives act as antagonists at adenosine receptors (A1, A2A, A2B, and A3), which are involved in a multitude of physiological functions. ekb.egfrontiersin.org This antagonism is the basis for many of their therapeutic effects.

Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, xanthine derivatives can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to various cellular responses, including smooth muscle relaxation. ekb.egontosight.ai

These mechanisms contribute to a broad spectrum of pharmacological activities, including bronchodilator, anti-inflammatory, neuroprotective, and antitumor effects. ekb.egnih.govbiointerfaceresearch.com Consequently, xanthine derivatives have been investigated and utilized for the treatment of various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain cardiovascular and neurological disorders. frontiersin.orgontosight.ai The versatility of the xanthine scaffold allows for extensive chemical modifications, providing a rich field for the development of new and more potent therapeutic agents. uniroma1.itnih.gov

Rationale for Investigating 8-Substituted Xanthines

The xanthine molecule possesses several positions (N1, N3, N7, and C8) where substituents can be introduced to modify its pharmacological profile. uniroma1.it Among these, the C8 position has emerged as a particularly promising site for derivatization. biointerfaceresearch.comdergipark.org.tr Research has shown that the introduction of various substituents at the 8-position of the xanthine core can significantly influence the compound's affinity and selectivity for different adenosine receptor subtypes. frontiersin.orgnih.govresearchgate.net

The rationale for focusing on 8-substituted xanthines is driven by the quest for more potent and selective drugs. biointerfaceresearch.com For instance, the development of selective antagonists for A1 and A2A adenosine receptors is a key objective in the treatment of various diseases. frontiersin.orgnih.gov Studies have demonstrated that incorporating specific groups at the 8th position can markedly enhance the stability and pharmaceutical properties of xanthines. dergipark.org.tr This has led to the synthesis of numerous 8-substituted analogs with diverse chemical moieties, including cycloalkyl, aryl, and heterocyclic groups, which have shown potent and sometimes receptor-subtype-selective antagonist activity at A1 and A2 adenosine receptors. dergipark.org.trnih.gov

Furthermore, the oxidation of xanthine to uric acid by the enzyme xanthine oxidase occurs at the 8-position, making this site a critical point for metabolic stability. biointerfaceresearch.com Therefore, modifications at this position can not only modulate pharmacological activity but also influence the metabolic fate of the compound.

Specific Focus on Xanthine, 8-(ethylthio)- within the Xanthine Class

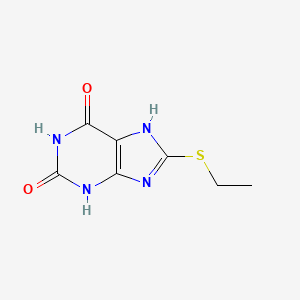

Within the broad class of 8-substituted xanthines, "Xanthine, 8-(ethylthio)-" represents a specific molecule of interest for academic research. This compound features an ethylthio (-S-CH2CH3) group at the 8-position of the xanthine scaffold. The introduction of a sulfur-containing moiety, such as the ethylthio group, can impart unique physicochemical and biological properties to the parent xanthine molecule.

The investigation of 8-thioalkylxanthines, including 8-(ethylthio)xanthine, is driven by the potential for these compounds to exhibit novel pharmacological activities or improved therapeutic profiles compared to other xanthine derivatives. The sulfur atom can influence factors such as lipophilicity, metabolic stability, and receptor-binding interactions. Research into related 8-thio derivatives of theophylline has indicated their potential as pharmacological agents. ontosight.ai The synthesis of various 8-(thio)-theobromine and 8-(thio)-theophylline derivatives has been explored, highlighting the chemical accessibility and interest in this particular substitution pattern. scielo.org.bo

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-ethylsulfanyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c1-2-14-7-8-3-4(10-7)9-6(13)11-5(3)12/h2H2,1H3,(H3,8,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTLDXNPGBQYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(N1)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224401 | |

| Record name | Xanthine, 8-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73840-29-6 | |

| Record name | 8-(Ethylthio)-xanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073840296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Ethylthio)xanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthine, 8-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(ETHYLTHIO)-XANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8SX2S966S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar Studies of 8 Substituted Xanthines

Influence of the 8-Ethylthio Moiety on Pharmacological Activity

Direct and extensive pharmacological data for 8-(ethylthio)xanthine is limited in publicly available research. However, based on the well-established SAR of related 8-substituted xanthines, the influence of the 8-ethylthio moiety can be inferred. The ethylthio group (-S-CH₂CH₃) is an alkylthio substituent, which introduces a combination of moderate bulk, lipophilicity, and a flexible thioether linkage at the 8-position.

Impact of Substituent Variation at the 8-Position on Receptor Binding Affinity and Selectivity

The substituent at the 8-position is a primary driver of a xanthine (B1682287) derivative's affinity and its selectivity profile across adenosine (B11128) receptor subtypes.

The nature of the carbon framework attached to the 8-position dramatically alters receptor interaction.

Alkyl and Cycloalkyl Groups: Large and bulky cycloalkyl groups, such as cyclopentyl or cyclohexyl, tend to confer high affinity and marked selectivity for the A₁ adenosine receptor. For instance, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) is a well-known, potent, and highly selective A₁ antagonist with a Ki value of 0.45 nM at the A₁ receptor, showing over 700-fold selectivity against the A₂ receptor nih.gov. In contrast, the ethylthio group, being a smaller, more flexible alkyl-like substituent, is not expected to produce such high A₁ selectivity.

Ethenyl (Styryl) Groups: The introduction of an 8-styryl group (a phenyl-substituted ethenyl moiety) often shifts selectivity towards the A₂A receptor. These rigid, planar substituents can engage in favorable interactions within the A₂A receptor binding pocket. For example, 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine is a moderately potent and highly A₂A-selective antagonist biointerfaceresearch.com.

Aryl Groups: An 8-phenyl substituent generally increases affinity for the A₁ receptor by at least an order of magnitude compared to 8-unsubstituted analogs nih.gov. Further substitution on the phenyl ring can fine-tune potency and selectivity. This enhancement is particularly significant for xanthines lacking a 7-methyl group, such as theophylline (B1681296) derivatives nih.gov.

Heterocyclic Groups: The incorporation of heterocyclic rings at the 8-position has proven to be a successful strategy for developing highly potent and selective antagonists, particularly for the A₂B and A₁ receptors nih.gov. A wide array of heterocyclic systems, including pyrazoles, isoxazoles, and pyridines, have been explored, leading to compounds with nanomolar affinity for the human A₂B receptor nih.gov.

The ethylthio group, being a simple alkylthio substituent, lacks the extensive π-system of aryl and styryl groups or the specific hydrogen bonding capabilities of many heterocyclic moieties, suggesting it would likely have a different and potentially less potent or selective profile than these more complex substituents.

The steric bulk and polarity of the 8-substituent are critical for receptor fit and selectivity.

Bulky Groups: As noted, bulky and lipophilic groups at the C8 position are well-tolerated and often required for high affinity at the A₁ receptor nih.gov. Large cycloalkyl substituents like cyclopentyl and adamantyl are classic examples that yield potent and selective A₁ antagonists nih.gov. The A₂A receptor can also accommodate bulky substituents, though the optimal geometry differs from that of the A₁ receptor nih.gov.

Polar Groups: Introducing polar groups directly onto an 8-phenyl ring, such as a p-carboxy or p-sulfo substituent, generally decreases affinity and selectivity for the A₁ receptor nih.gov. While these modifications increase water solubility, they often disrupt the key hydrophobic interactions that drive high-affinity binding. However, placing a charged group at a distance from the 8-aryl ring via a spacer can maintain high affinity while improving solubility nih.gov. The sulfur atom in the 8-ethylthio group introduces a degree of polarity compared to a pure alkyl chain, but it is significantly less polar than a carboxylate or sulfonate group.

Role of Substitutions at Other Xanthine Positions (N1, N3, N7) in Modulating Activity

Substitutions at the nitrogen atoms of the xanthine core are essential for modulating the activity profile established by the 8-substituent.

N7 Position: Substitution at the N7 position generally has a more complex and often detrimental effect on A₁ receptor affinity. A methyl group at N7, as seen in caffeine (B1668208) (1,3,7-trimethylxanthine), often reduces affinity at A₁ receptors compared to its N7-unsubstituted counterpart, theophylline (1,3-dimethylxanthine) nih.gov. This can, however, increase selectivity for A₂ receptors nih.gov. For 8-styrylxanthines, only small hydrophobic substituents are tolerated at the N7 position biointerfaceresearch.com. In many high-affinity A₁ antagonists, the N7 position remains unsubstituted.

The interplay between the substituents is crucial; for example, the potency increase provided by an 8-phenyl group is much more pronounced in theophylline (N1,N3-dimethyl) than in caffeine (N1,N3,N7-trimethyl) nih.gov.

Structure-Based Design Principles for Enhanced Potency and Selectivity

The accumulated SAR data provide clear principles for the rational design of xanthine-based adenosine receptor antagonists.

For High A₁ Affinity and Selectivity: A common and effective strategy involves combining large, lipophilic substituents at the C8 position (e.g., cyclopentyl, cyclohexyl) with dialkyl substituents, typically dipropyl, at the N1 and N3 positions, while leaving the N7 position unsubstituted nih.gov.

For High A₂A Affinity and Selectivity: Potent A₂A antagonists often feature an 8-styryl substituent biointerfaceresearch.com. The substitution pattern on the styryl ring, as well as the nature of the alkyl groups at the N1, N3, and N7 positions, can be optimized to achieve high selectivity. For example, 1,3-dimethylxanthine derivatives tend to be more selective for A₂A receptors than the corresponding diethyl or dipropyl derivatives biointerfaceresearch.com.

For High A₂B Affinity and Selectivity: Potency at the A₂B receptor is often achieved with 8-phenylxanthine (B3062520) derivatives that incorporate functionalized congeners, such as those with carboxymethyloxy or aminoethylaminocarbonylmethyloxy side chains on the phenyl ring nih.gov. N1-propyl or ethyl substitutions are also favorable for A₂B affinity.

Improving Physicochemical Properties: To enhance water solubility, which is often poor for potent, lipophilic antagonists, polar groups can be introduced. However, to preserve affinity, these groups should be placed on a side chain extending from the 8-aryl ring rather than directly on the ring itself nih.gov.

The design of a molecule like 8-(ethylthio)xanthine would need to carefully consider these principles. The choice of N1 and N3 substituents would be critical to achieving any significant receptor affinity.

Data Tables

| 8-Position Substituent | A₁ Receptor Kᵢ (nM) | A₂ Receptor Kᵢ (nM) | Selectivity (A₂/A₁) |

|---|---|---|---|

| H | 500 | 15000 | 30 |

| Cyclopentyl (DPCPX) | 0.45 | 330 | ~733 |

| Phenyl | 22 | 500 | ~23 |

| p-Sulfophenyl | 1500 | 900 | 0.6 |

Data in Table 1 is compiled from multiple sources for comparative purposes and specific assay conditions may vary. nih.govnih.gov

| N1, N3 Substituent | N7 Substituent | A₁ Receptor Kᵢ (nM) |

|---|---|---|

| Dimethyl (Theophylline base) | H | 250 |

| Dimethyl | Methyl (Caffeine base) | 12000 |

| Dipropyl | H | 22 |

| Dipropyl | Methyl | 3500 |

Data in Table 2 is compiled from reference nih.gov and illustrates the general trends in SAR.

Computational Approaches in the Study of 8 Ethylthio Xanthine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 8-(ethylthio)-xanthine, and a target protein, like xanthine (B1682287) oxidase.

Analysis of Binding Modes within Receptor and Enzyme Active Sites

Illustrative Binding Modes of Xanthine Derivatives in an Enzyme Active Site

| Interaction Type | Potential Interacting Groups on 8-(ethylthio)-xanthine | Example Residues in a Target Active Site |

|---|---|---|

| Hydrogen Bonding | N1-H, N3-H, C6=O of the xanthine core | Glu802, Arg880, Thr1010 |

| Hydrophobic Interactions | Ethyl group at the 8-position | Phe914, Phe1009, Leu873, Val1011 |

Note: This table is illustrative and based on common interactions observed for xanthine oxidase inhibitors. Specific interactions for 8-(ethylthio)-xanthine would require a dedicated molecular docking study.

Identification of Key Interacting Residues (e.g., in XO Active Site)

In the context of xanthine oxidase, several amino acid residues are crucial for substrate and inhibitor binding. Molecular docking studies on various inhibitors have identified key residues that form the active site cavity. These often include glutamic acid and arginine residues, which can form hydrogen bonds, and phenylalanine residues, which contribute to hydrophobic and stacking interactions. For 8-(ethylthio)-xanthine, it is anticipated that the xanthine nucleus would interact with polar residues such as Glu802 and Arg880, while the ethylthio substituent at the C8 position would likely engage with hydrophobic residues like Phe914, Phe1009, and Val1011. The specific interactions would dictate the binding affinity and inhibitory potential of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

2D-QSAR and 3D-QSAR Analyses

Although specific QSAR models for 8-(ethylthio)-xanthine have not been detailed, QSAR studies on broader classes of xanthine oxidase inhibitors have been conducted. nih.govnih.gov

2D-QSAR models correlate biological activity with 2D structural descriptors such as molecular weight, logP, and topological indices. For a series of 8-substituted xanthines, a 2D-QSAR model could reveal relationships between the size and lipophilicity of the substituent at the 8-position and the inhibitory activity against a target like xanthine oxidase.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build predictive models. These analyses generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for biological activity. For 8-(ethylthio)-xanthine and its analogs, 3D-QSAR could highlight the optimal spatial arrangement and physicochemical properties of the 8-substituent for enhanced target inhibition.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a technique used to identify the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-receptor complex. For xanthine derivatives, a pharmacophore model would likely include hydrogen bond donors and acceptors corresponding to the xanthine core, and a hydrophobic feature representing the substituent at the 8-position. Such a model serves as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity, and to guide the design of novel ligands with improved potency and selectivity. nih.gov

Density Functional Theory (DFT) in Characterizing Electronic Properties

Computational chemistry provides powerful tools for understanding the electronic structure and properties of molecules, offering insights that complement experimental findings. Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic properties of molecules, such as orbital energies, electron density distribution, and reactivity descriptors.

A comprehensive search of scientific literature was conducted to identify studies that have specifically employed DFT to characterize the electronic properties of 8-(ethylthio)-xanthine. These searches aimed to find detailed research findings, including calculated parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken charges, and other electronic descriptors for this specific compound.

Preclinical Metabolism and Pharmacokinetics of Xanthine, 8 Ethylthio

Metabolic Pathways of Xanthine (B1682287) Derivatives in Preclinical Models

The metabolism of xanthine derivatives is complex and involves several enzymatic pathways, primarily occurring in the liver. The core xanthine structure is susceptible to oxidation, demethylation, and conjugation reactions.

The primary enzyme responsible for the oxidation of the xanthine ring is xanthine oxidase (XO). This enzyme catalyzes the conversion of hypoxanthine (B114508) to xanthine and further to uric acid. nih.gov While direct studies on 8-(ethylthio)xanthine are lacking, it is plausible that the ethylthio-substituent at the 8-position could influence its interaction with xanthine oxidase. For some 8-substituted xanthines, this position is critical for enzyme-substrate binding and can lead to inhibition of the enzyme rather than metabolism. For instance, 8-bromoxanthine (B49285) has been shown to be an inhibitor of xanthine oxidase. nih.gov

In addition to xanthine oxidase, cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many xanthine derivatives, particularly those with alkyl substitutions on the nitrogen atoms. google.com These enzymes are responsible for demethylation and oxidation of the side chains. While 8-(ethylthio)xanthine itself does not have N-alkyl groups, co-administered drugs or other factors could induce or inhibit CYP enzymes, potentially affecting the metabolism of any of its metabolites formed through other pathways.

The ethylthio- side chain at the 8-position introduces a sulfur atom, which could be a target for metabolic enzymes. S-oxidation by flavin-containing monooxygenases (FMOs) or CYPs could lead to the formation of sulfoxide (B87167) and sulfone metabolites. Furthermore, the ethyl group could undergo hydroxylation.

A summary of the plausible metabolic pathways for xanthine derivatives, which may be relevant for 8-(ethylthio)xanthine, is presented in the table below.

| Metabolic Pathway | Key Enzymes Involved | Potential Metabolites of 8-(ethylthio)xanthine (Hypothetical) |

| Ring Oxidation | Xanthine Oxidase (XO) | 8-(ethylthio)uric acid |

| S-Oxidation | Flavin-containing monooxygenases (FMOs), Cytochrome P450 (CYP) | 8-(ethylsulfinyl)xanthine, 8-(ethylsulfonyl)xanthine |

| Side-chain Oxidation | Cytochrome P450 (CYP) | 8-((1-hydroxyethyl)thio)xanthine |

| Conjugation | Glucuronosyltransferases, Sulfotransferases | Glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites |

In Vivo Disposition in Animal Models

The in vivo disposition of a compound describes its absorption, distribution, metabolism, and excretion (ADME). For xanthine derivatives, oral absorption can be variable and is influenced by their physicochemical properties, such as lipophilicity and solubility. The disposition of these compounds is often characterized by rapid metabolism in the liver and excretion of metabolites in the urine.

Given the lack of specific data for 8-(ethylthio)xanthine, its disposition in animal models can only be speculated upon based on general knowledge of similar compounds. Following oral administration, it would likely be absorbed from the gastrointestinal tract. The extent of absorption would depend on its solubility and permeability characteristics. Once absorbed, it would enter the systemic circulation and be distributed to various tissues.

Bioavailability Considerations

The oral bioavailability of xanthine derivatives can be limited by poor absorption and extensive first-pass metabolism in the liver. The presence of the ethylthio- group at the 8-position will influence the lipophilicity of the molecule, which is a key determinant of its absorption.

Without experimental data, it is difficult to predict the exact bioavailability of 8-(ethylthio)xanthine. However, it is a critical parameter that would need to be determined in preclinical studies to assess its potential as a therapeutic agent.

Tissue Distribution Profiles

The distribution of xanthine derivatives to various tissues is influenced by their ability to cross biological membranes. The enzyme xanthine oxidase, which is central to xanthine metabolism, has a specific tissue distribution, with high levels found in the liver and intestine in many species. This suggests that these tissues would be major sites of metabolism for xanthine derivatives.

The distribution of 8-(ethylthio)xanthine would likely follow a similar pattern, with higher concentrations expected in the liver and intestine due to metabolism. Its ability to penetrate other tissues, such as the brain, would depend on its ability to cross the blood-brain barrier. The physicochemical properties conferred by the 8-(ethylthio)- substitution would be a determining factor in its tissue distribution profile.

A hypothetical tissue distribution profile based on the known distribution of xanthine oxidase is presented below.

| Tissue | Expected Relative Concentration of 8-(ethylthio)xanthine and its Metabolites | Rationale |

| Liver | High | Major site of metabolism by xanthine oxidase and CYP enzymes. |

| Intestine | High | Significant presence of xanthine oxidase. |

| Kidney | Moderate to High | Route of excretion for metabolites. |

| Plasma | Variable | Dependent on absorption, metabolism, and excretion rates. |

| Brain | Low to Moderate | Dependent on blood-brain barrier permeability. |

Future Directions and Therapeutic Research Potential of 8 Ethylthio Xanthine

Emerging Research Areas for Xanthine (B1682287) Derivatives

The xanthine core (3,7-dihydro-1H-purine-2,6-dione) is a privileged scaffold in medicinal chemistry, and its derivatives are being actively investigated across multiple therapeutic fields. nih.gov The diverse biological activities stem from their ability to interact with several key biological targets. cftri.res.inekb.eg

Key research areas include:

Adenosine (B11128) Receptor Antagonism: A primary mechanism of action for many xanthine derivatives is the antagonism of adenosine receptors (A1, A2A, A2B, and A3). nih.gov Manipulation of the substituents at the 1, 3, 7, and 8-positions fine-tunes the affinity and selectivity for these receptor subtypes. nih.gov For instance, the introduction of a heterocycle at the 8-position has yielded potent and selective A1 or A2B adenosine receptor antagonists, which are being explored for Alzheimer's disease and asthma, respectively. nih.gov Similarly, 8-phenyltheophylline (B1204217) is a potent and selective antagonist for A1 and A2A receptors. wikipedia.org

Phosphodiesterase (PDE) Inhibition: Naturally occurring xanthines like theophylline (B1681296) are known non-selective PDE inhibitors, which contributes to their bronchodilator effects. nih.govresearchgate.net Research is ongoing to develop xanthine derivatives with greater selectivity for specific PDE isozymes, which could lead to improved therapeutic profiles with fewer side effects.

Anticancer Activity: Several studies have reported the potential of xanthine derivatives to inhibit cancer cell proliferation and induce apoptosis. dergipark.org.tr For example, a novel 1,3-diethylxanthine (B3062954) derivative with a thiazole (B1198619) structure at the C8 position has demonstrated potent anti-proliferative activity against lung, breast, and glioblastoma cancer cell lines. dergipark.org.tr

Anti-inflammatory and Immunomodulatory Effects: Theophylline is known to possess immunomodulatory and anti-inflammatory properties, which are valuable in treating chronic respiratory diseases like asthma. dergipark.org.trresearchgate.net Research is focused on developing new derivatives that enhance these properties.

Other Therapeutic Targets: The versatility of the xanthine scaffold has led to its exploration for other targets as well. Interesting examples include 8-heterocyclyl-xanthines developed as dipeptidyl peptidase IV (DPP-IV) inhibitors for Type 2 diabetes and as liver X receptor agonists for atherosclerosis. nih.gov

Potential as Lead Compounds for Drug Discovery

The xanthine structure is an ideal starting point, or "lead," for drug discovery due to its favorable properties and the extensive knowledge base surrounding its chemistry and pharmacology. nih.govcftri.res.in The ability to systematically modify the structure at multiple positions allows for the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov

The 8-position of the xanthine ring is particularly significant for enhancing stability and modulating pharmaceutical properties. dergipark.org.tr The introduction of various substituents at this position has a profound impact on biological activity, as illustrated by the diverse therapeutic applications of 8-substituted xanthines.

For 8-(Ethylthio)-Xanthine, the ethylthio [-S-CH2CH3] group at the 8-position introduces specific chemical properties that could be leveraged for drug design. The sulfur atom and the ethyl group can influence the compound's size, shape, lipophilicity, and ability to form interactions with a biological target. This suggests that 8-(Ethylthio)-Xanthine could serve as a valuable lead compound for developing novel therapeutics, potentially targeting adenosine receptors or other enzymes where the specific properties of the 8-position substituent can confer high affinity and selectivity.

| 8-Position Substituent | Derivative Example | Primary Biological Activity/Target | Potential Therapeutic Area |

|---|---|---|---|

| Phenyl | 8-Phenyltheophylline | Potent and selective A1/A2A adenosine receptor antagonist wikipedia.org | CNS stimulant, Neurodegenerative diseases |

| Heterocycle (Thiazole) | 1,3-Diethyl-8-(thiazol-4-yl)-xanthine | Antiproliferative activity against cancer cell lines dergipark.org.trdergipark.org.tr | Oncology |

| Heterocycle (Pyrazole) | 8-(4-pyrazolyl)-xanthine | Selective A2B adenosine receptor antagonist dergipark.org.tr | Asthma, Pulmonary fibrosis dergipark.org.tr |

| Phenoxymethyl | 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine | A1 and A2A adenosine receptor antagonist nih.gov | Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) nih.gov |

| Ethylthio | 8-(Ethylthio)-Xanthine | Largely uncharacterized; potential for novel activities | To be determined |

Research Gaps and Opportunities for Further Investigation in Preclinical Models

Despite the extensive research into xanthine derivatives, 8-(Ethylthio)-Xanthine itself remains a largely uncharacterized compound. A thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological profile. This lack of data presents a clear opportunity for future research to determine its potential as a novel therapeutic agent.

Future preclinical investigations should be directed toward systematically evaluating the biological activities of 8-(Ethylthio)-Xanthine. Key research opportunities include:

Receptor Binding and Functional Assays: The most immediate research gap is the lack of data on its affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, A3). Comprehensive binding assays followed by functional assays are needed to determine if it acts as an agonist or antagonist and to quantify its potency.

Enzyme Inhibition Profiling: Its effect on various phosphodiesterase (PDE) isozymes should be investigated to see if it offers a novel selectivity profile compared to existing xanthines. Furthermore, screening against other relevant enzymes, such as xanthine oxidase or kinases implicated in cancer, could reveal unexpected activities. researchgate.net

In Vitro Disease Models: The antiproliferative effects of 8-(Ethylthio)-Xanthine should be tested across a panel of human cancer cell lines to assess its potential as an anticancer agent. dergipark.org.tr Additionally, its anti-inflammatory properties could be evaluated in cell-based models of inflammation.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with different alkylthio groups (e.g., methylthio, propylthio) at the 8-position would help establish a clear SAR. This would provide valuable information for optimizing the lead compound for improved potency and selectivity.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of 8-(Ethylthio)-Xanthine and determine its viability as a candidate for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.